molecular formula C28H33N3O5S2 B3309460 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941971-15-9

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Katalognummer: B3309460
CAS-Nummer: 941971-15-9
Molekulargewicht: 555.7 g/mol
InChI-Schlüssel: OSBPWXIDGSOOIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl benzamide derivative featuring a 7-ethoxybenzofuran-substituted thiazole moiety. Key attributes include:

  • Molecular Formula: C₂₈H₃₄N₃O₅S₂ (based on analogous structures) .
  • Molecular Weight: ~541.68 g/mol (for a methoxy variant; ethoxy substitution may slightly alter this value) .
  • Structural Features: A bis(2-methylpropyl)sulfamoyl group, contributing to lipophilicity (XLogP3 ≈ 5.7 for related compounds) . A 1,3-thiazol-2-yl ring linked to a 7-ethoxy-1-benzofuran group, which may enhance π-π stacking and target binding . One hydrogen bond donor and seven acceptors, influencing solubility and protein interactions .

Eigenschaften

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5S2/c1-6-35-24-9-7-8-21-14-25(36-26(21)24)23-17-37-28(29-23)30-27(32)20-10-12-22(13-11-20)38(33,34)31(15-18(2)3)16-19(4)5/h7-14,17-19H,6,15-16H2,1-5H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPWXIDGSOOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Variations in Sulfamoyl Substituents

Compound Name Sulfamoyl Group Key Substituents on Thiazole/Heterocycle Molecular Weight (g/mol) Biological Activity/Notes
Target Compound bis(2-methylpropyl) 7-ethoxy-1-benzofuran ~541.68 Data limited; structural analogs suggest antifungal/antimicrobial potential .
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide bis(2-methoxyethyl) 4-nitrophenyl ~489.7 119.09% activity in plant growth modulation (p<0.05) .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) benzyl(methyl) 4-methoxyphenylmethyl (oxadiazole) Not reported Antifungal activity against C. albicans .
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) cyclohexyl(ethyl) furan-2-yl (oxadiazole) Not reported Antifungal activity against C. albicans .

Key Observations :

  • Bioactivity : Nitrophenyl and methoxyphenyl substituents (e.g., in and LMM5) correlate with plant growth modulation or antifungal effects, suggesting the target compound’s benzofuran-thiazole system may similarly interact with biological targets .

Thiazole Ring Modifications

Compound Name Thiazole/Heterocycle Substituent Molecular Weight (g/mol) Activity/Properties
Target Compound 7-ethoxy-1-benzofuran ~541.68 Structural similarity to bioactive analogs .
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl ~352.4 129.23% activity in plant growth modulation (p<0.05) .
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 3,4-dimethoxyphenyl ~547.6 Enhanced solubility due to polar methoxy groups .
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-methoxyphenyl ~497.4 Chloroethyl groups may increase reactivity .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxybenzofuran (target compound) and methoxyphenyl groups () may enhance electron density, favoring interactions with aromatic residues in enzymes. Nitrophenyl () introduces electron-withdrawing effects, possibly altering binding kinetics .
  • Steric Effects : Bulky substituents like benzofuran (target) or dibenzazepine () may restrict conformational flexibility but improve target specificity .

Heterocyclic System Variations

Compound Name Core Heterocycle Key Features Biological Relevance
Target Compound 1,3-thiazole Benzofuran-thiazole hybrid Potential kinase or reductase inhibition .
(3-Chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone Benzothiophen-dibenzazepine Rigid polycyclic system 126.24% activity in plant growth assays .
S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) 1,2,4-triazole Triazole-thione tautomerism Antifungal activity via metal coordination .

Key Observations :

  • Hybrid Systems : The benzofuran-thiazole core in the target compound combines heterocyclic motifs seen in antimicrobial and anticancer agents, suggesting broad applicability .
  • Tautomerism : Triazole-thione tautomerism () can influence redox properties and metal binding, a feature absent in the target compound but critical in other contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.